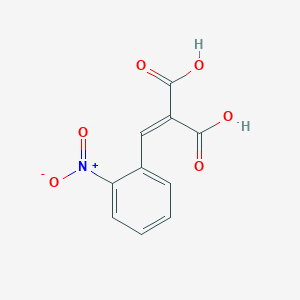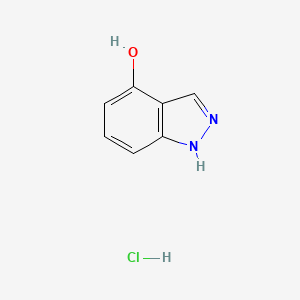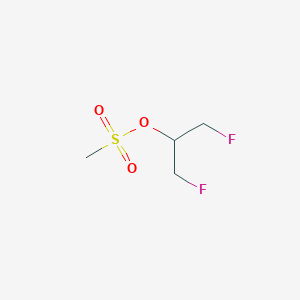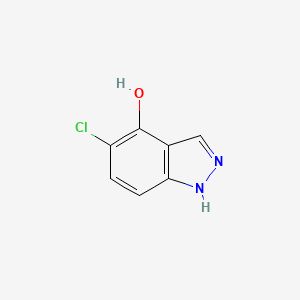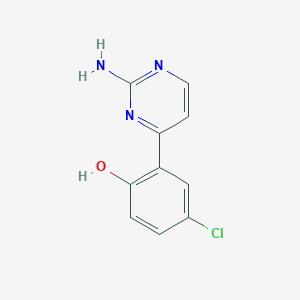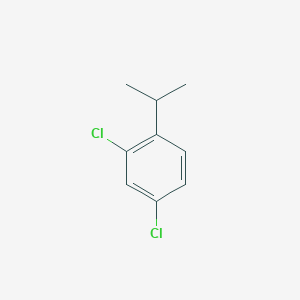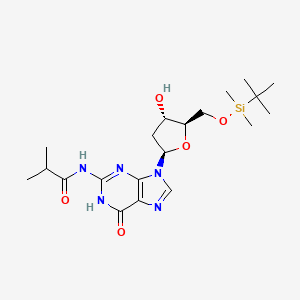
5'-O-TBDMS-N2-ibu-dG
Overview
Description
Mechanism of Action
Target of Action
The primary target of 5’-O-TBDMS-N2-ibu-dG is the cell membrane receptors . These receptors play a crucial role in the transmission of signals from the outside of the cell to the inside, thereby regulating various cellular functions .
Mode of Action
5’-O-TBDMS-N2-ibu-dG interacts with its targets by binding to the receptor site on the cell membrane . This binding may inhibit the binding of other ligands, thereby initiating signal transduction . It has also been shown to inhibit protein interactions, such as antibody binding and peptide binding .
Biochemical Pathways
It is known that the compound can influence theDNA/RNA synthesis pathway . By interacting with cell membrane receptors, it can potentially affect the downstream effects of this pathway, including the regulation of gene expression and protein synthesis .
Result of Action
The molecular and cellular effects of 5’-O-TBDMS-N2-ibu-dG’s action are primarily related to its ability to inhibit the binding of ligands and initiate signal transduction . This can lead to changes in cellular functions, including the regulation of gene expression and protein synthesis .
Preparation Methods
The synthesis of 5’-O-TBDMS-N2-ibu-dG involves the protection of the nucleoside’s hydroxyl and amino groups. The synthetic route typically includes the following steps:
Protection of the 5’-hydroxyl group: This is achieved using t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Protection of the N2-amino group: This step involves the use of isobutyryl chloride (ibu-Cl) under basic conditions.
Chemical Reactions Analysis
5’-O-TBDMS-N2-ibu-dG undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5’-O-TBDMS-N2-ibu-dG has several scientific research applications:
Comparison with Similar Compounds
5’-O-TBDMS-N2-ibu-dG is unique due to its specific antiviral activity against bovine viral diarrhea virus . Similar compounds include:
5’-O-TBDMS-N2-ibu-dA: Another nucleoside derivative with similar protective groups but different base moiety.
5’-O-DMTr-N2-ibu-dG: A compound with a different protecting group on the 5’-hydroxyl group.
5’-O-TBDMS-N2-ibu-dC: A nucleoside derivative with a cytosine base instead of guanine.
These compounds share similar synthetic routes and protective groups but differ in their base moieties and specific antiviral activities .
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O5Si/c1-11(2)17(27)23-19-22-16-15(18(28)24-19)21-10-25(16)14-8-12(26)13(30-14)9-29-31(6,7)20(3,4)5/h10-14,26H,8-9H2,1-7H3,(H2,22,23,24,27,28)/t12-,13+,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQWRHWLQPEBFF-BFHYXJOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO[Si](C)(C)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO[Si](C)(C)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)

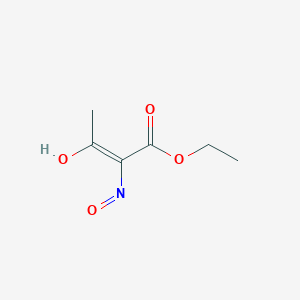
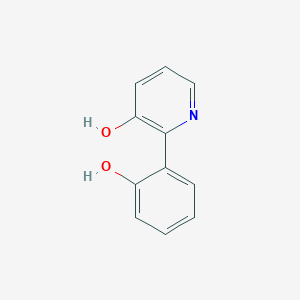
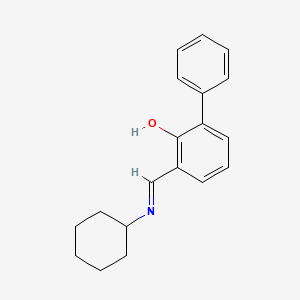
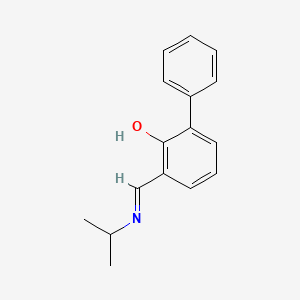
![2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B6299951.png)
